molecular formula C26H32ClN5O2S B12501205 2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide

2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide

Cat. No.: B12501205
M. Wt: 514.1 g/mol
InChI Key: NPNXMGNMUAAODM-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide involves multiple stepsCommon reagents used in the synthesis include thionyl chloride, dimethyl sulfate, and potassium permanganate . The reaction conditions often involve controlled temperatures and the use of solvents like methyl ethyl ketone.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and benzamide core allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C26H32ClN5O2S

Molecular Weight

514.1 g/mol

IUPAC Name

2-chloro-N-[1-[4-ethyl-5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-3-methylbutyl]benzamide

InChI

InChI=1S/C26H32ClN5O2S/c1-5-18-11-7-10-14-21(18)28-23(33)16-35-26-31-30-24(32(26)6-2)22(15-17(3)4)29-25(34)19-12-8-9-13-20(19)27/h7-14,17,22H,5-6,15-16H2,1-4H3,(H,28,33)(H,29,34)

InChI Key

NPNXMGNMUAAODM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C(CC(C)C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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